molecular formula C20H35N B13109949 Myristylpicoline

Myristylpicoline

Cat. No.: B13109949
M. Wt: 289.5 g/mol
InChI Key: VNPJHTPHBDPEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Myristylpicoline primarily undergoes quaternization reactions. It can also participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Quaternization: Myristyl chloride and γ-picoline at 145-150°C.

    Substitution: Various nucleophiles can replace the chloride ion under appropriate conditions.

Major Products:

    Quaternization: Myristyl-γ-picolinium chloride.

    Substitution: Depending on the nucleophile, different substituted quaternary ammonium salts can be formed.

Scientific Research Applications

Myristylpicoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of myristylpicoline involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial activity makes it an effective preservative in pharmaceutical and industrial applications .

Comparison with Similar Compounds

    Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Dodecylpyridinium chloride: Similar structure and applications in antimicrobial formulations.

Uniqueness: Myristylpicoline stands out due to its specific application in injectable formulations and its high efficacy as a preservative. Its continuous flow synthesis method also offers advantages in terms of scalability and efficiency .

Properties

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

IUPAC Name

2-methyl-3-tetradecylpyridine

InChI

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19(20)2/h15,17-18H,3-14,16H2,1-2H3

InChI Key

VNPJHTPHBDPEHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(N=CC=C1)C

Origin of Product

United States

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